molecular formula C17H16N2 B14219566 Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- CAS No. 768295-57-4

Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-

Cat. No.: B14219566
CAS No.: 768295-57-4
M. Wt: 248.32 g/mol
InChI Key: PLQFHXIQULGQCG-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- is an organic compound with the molecular formula C17H16N2 This compound is known for its unique structure, which includes a benzonitrile group and a dimethylamino group attached to a phenyl ring through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids or their derivatives.

    Reduction: The major products are primary amines or their derivatives.

    Substitution: The major products depend on the nucleophile used but can include substituted benzonitriles or related compounds.

Scientific Research Applications

Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- involves its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino group to the cyanophenyl group upon photo-excitation. This leads to the appearance of dual fluorescence, which is useful in various photophysical studies . The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- is unique due to its combination of a benzonitrile group and a dimethylamino group linked through an ethenyl group. This structure imparts unique photophysical properties, making it valuable in fluorescence studies and other scientific research applications.

Properties

CAS No.

768295-57-4

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]ethenyl]benzonitrile

InChI

InChI=1S/C17H16N2/c1-13(15-6-4-14(12-18)5-7-15)16-8-10-17(11-9-16)19(2)3/h4-11H,1H2,2-3H3

InChI Key

PLQFHXIQULGQCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C#N

Origin of Product

United States

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